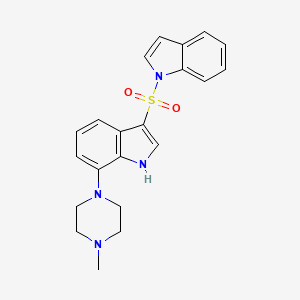

3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole

Description

Properties

CAS No. |

497963-68-5 |

|---|---|

Molecular Formula |

C21H22N4O2S |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

3-indol-1-ylsulfonyl-7-(4-methylpiperazin-1-yl)-1H-indole |

InChI |

InChI=1S/C21H22N4O2S/c1-23-11-13-24(14-12-23)19-8-4-6-17-20(15-22-21(17)19)28(26,27)25-10-9-16-5-2-3-7-18(16)25/h2-10,15,22H,11-14H2,1H3 |

InChI Key |

OJZHBRJWLTXUBQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC3=C2NC=C3S(=O)(=O)N4C=CC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Formation of the Indole Core

The indole nucleus, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is typically synthesized via classical methods such as the Fischer indole synthesis . This involves the acid-catalyzed rearrangement of phenylhydrazones derived from aryl ketones or aldehydes, providing a versatile route to substituted indoles suitable for further functionalization.

Alternative methods may include transition-metal-catalyzed cyclizations or cross-coupling reactions depending on the desired substitution pattern, but Fischer synthesis remains a standard due to its reliability and scalability.

Introduction of the Sulfonyl Group at the 3-Position

The sulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides. The typical procedure involves reacting the indole core with an appropriate sulfonyl chloride reagent under basic conditions, commonly employing bases such as pyridine or triethylamine to neutralize the generated hydrochloric acid and facilitate the reaction.

This step selectively installs the sulfonyl group at the nitrogen (N-1) of the indole ring or at the 3-position carbon, depending on the reagent and reaction conditions. Optimization of reaction parameters (temperature, solvent, base) is critical to avoid over-sulfonation or side reactions.

Installation of the 4-Methyl-Piperazin-1-yl Group at the 7-Position

The attachment of the 4-methyl-piperazine moiety at the 7-position of the indole is achieved via nucleophilic substitution or cross-coupling reactions . Two prominent methods include:

Suzuki-Miyaura Cross-Coupling : This palladium-catalyzed reaction couples a halogenated indole intermediate (e.g., 7-bromoindole) with a boronic acid or ester derivative of 4-methyl-piperazine. Catalysts like Pd(PPh₃)₄ and bases such as potassium carbonate are employed, often in polar aprotic solvents.

Buchwald-Hartwig Amination : This palladium-catalyzed amination introduces the piperazinyl group directly onto a halogenated indole substrate using 4-methyl-piperazine as the amine source. Ligands and bases are carefully selected to optimize yield and regioselectivity.

Reductive Amination for Piperazine Substitution

In some synthetic routes, particularly for piperazinylmethyl substitutions, reductive amination is utilized. For example, an indole aldehyde intermediate is reacted with N-methylpiperazine in the presence of a reducing agent such as sodium triacetoxyborohydride under mild conditions at room temperature. This method allows the formation of a stable C-N bond linking the piperazine ring to the indole scaffold.

Representative Detailed Synthetic Procedure

A typical synthetic sequence for preparing 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole involves the following steps:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Indole Core Formation | Fischer indole synthesis from phenylhydrazine and aryl ketone, acid catalysis | Provides substituted indole scaffold |

| 2 | Halogenation | N-Chlorosuccinimide (NCS) to introduce chlorine at 3-position | Facilitates subsequent sulfonylation |

| 3 | Sulfonylation | Reaction with aryl sulfonyl chloride in pyridine or triethylamine | Introduces sulfonyl group at N-1 or 3-position |

| 4 | Reductive Amination | Indole aldehyde + N-methylpiperazine + sodium triacetoxyborohydride, room temperature | Forms piperazinylmethyl linkage |

| 5 | Purification | Column chromatography with triethylamine in ethyl acetate | Ensures product purity |

This procedure yields the target compound with good yield and regioselectivity.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound involves optimization of reaction parameters to maximize yield, purity, and cost-effectiveness. Techniques such as high-throughput screening for catalysts, solvents, and temperature profiles are employed to identify optimal conditions.

Microwave-assisted synthesis has also been reported to accelerate reaction times, especially in sulfonylation and alkylation steps, improving throughput without compromising product quality.

Analytical Characterization Techniques

To confirm the structure and purity of 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole, the following analytical methods are essential:

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, substituent position verification | ^1H and ^13C NMR reveal characteristic chemical shifts; sulfonyl groups cause deshielding; piperazine protons show distinct splitting patterns |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight and formula confirmation | Accurate mass measurement validates molecular formula C21H24N4O2S |

| Infrared (IR) Spectroscopy | Functional group identification | Sulfonyl S=O stretches observed near 1150-1300 cm^-1; indole NH stretching near 3100 cm^-1 |

| High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) and Mass Spectrometry (MS) detection | Purity assessment and detection of regioisomers | Ensures batch consistency and absence of impurities |

| X-ray Crystallography | Determination of absolute configuration and intermolecular interactions | Used when crystalline samples are available; refinement via SHELX software |

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| Indole Core Synthesis | Fischer Indole Synthesis | Phenylhydrazine, aryl ketone | Acid catalysis, reflux | High yield, well-established |

| Halogenation | Electrophilic substitution | N-Chlorosuccinimide (NCS) | Room temperature | Selective chlorination at 3-position |

| Sulfonylation | Nucleophilic substitution | Aryl sulfonyl chloride, pyridine | Ambient to mild heating | Moderate to high yield; base controls side reactions |

| Piperazine Substitution | Reductive amination or Pd-catalyzed cross-coupling | N-methylpiperazine, sodium triacetoxyborohydride or Pd catalysts | Room temperature or reflux | Good regioselectivity; reductive amination preferred for methylpiperazinylmethyl linkage |

| Purification | Column chromatography | Ethyl acetate with 1% triethylamine | Ambient | Ensures removal of impurities and byproducts |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the piperazine ring.

Reduction: Reduction reactions can occur at the sulfonyl group or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the indole or piperazine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for therapeutic applications, including drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Analogues with 5-HT6 Antagonist Activity

Ro4368554 (3-benzenesulfonyl-7-(4-methyl-piperazin-1-yl)-1H-indole) is a direct analogue of the target compound, differing only in the sulfonyl substituent (benzenesulfonyl vs. indole-1-sulfonyl). Ro4368554 has demonstrated potent 5-HT6 receptor antagonism, reversing cognitive deficits in rat models via cholinergic and serotonergic pathways . This suggests that the target compound’s indole-sulfonyl group may modulate receptor binding kinetics or selectivity, warranting comparative pharmacological assays.

Indole Derivatives with Piperazine Substitutions

Several compounds in the G Protein-Coupled Receptor and Ion Channel Guide () share the 7-(4-methyl-piperazin-1-yl) motif:

- GR125743 : Features a 4-methoxy-3-(4-methyl-piperazinyl)phenyl group and a pyrindinylbenzamide tail. While its activity is unspecified, the piperazine group likely enhances CNS penetration, a trait shared with the target compound.

- Ro600175 : Contains a 6-chloro-5-fluoroindolyl group and a methylamine side chain. The piperazine substitution here may stabilize receptor interactions, analogous to the target molecule’s design .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Research Findings and Implications

- Structural Insights : The 7-(4-methyl-piperazin-1-yl) group is a recurring motif in CNS-targeting compounds, facilitating blood-brain barrier penetration and receptor binding .

- Sulfonyl vs. Other Groups : Compared to benzenesulfonyl (Ro4368554), the target compound’s indole-sulfonyl group may introduce steric or electronic effects that alter 5-HT6 binding. Computational modeling or competitive binding assays are needed to validate this.

- Synthetic Feasibility : Methods from (e.g., imidazole coupling) could be adapted to synthesize the target compound, though sulfonation steps may require optimization for yield .

Biological Activity

The compound 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole is a complex indole derivative notable for its potential therapeutic applications, particularly in the modulation of serotonin receptors. This article explores its biological activities, mechanisms of action, and potential therapeutic benefits based on diverse research findings.

Chemical Structure and Properties

This compound features two indole rings linked by a sulfonyl group and a piperazine moiety. Its molecular formula is , with a molecular weight of approximately 396.51 g/mol. The structural characteristics contribute to its interactions with various biological targets, especially serotonin receptors, which are crucial in numerous physiological processes.

Serotonin Receptor Modulation

Research indicates that 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole acts as a modulator of serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. These interactions suggest potential applications in treating mood disorders and anxiety-related conditions.

Table 1: Summary of Biological Activities

Anticancer Properties

The compound has demonstrated significant anticancer activity against various cell lines, including MOLT-3 (a T-cell leukemia line). Studies have shown that it inhibits cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Effects

In addition to its anticancer properties, 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective bactericidal properties, making it a candidate for further development as an antibacterial agent.

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

- Serotonin Receptors : Modulation of serotonergic pathways influences mood and anxiety levels.

- Cell Cycle Regulation : Induction of apoptosis in cancer cells suggests involvement in cell cycle regulation.

- Bacterial Cell Wall Synthesis : The antimicrobial activity may result from disruption of bacterial cell wall synthesis pathways.

Case Studies

Several case studies have highlighted the efficacy of 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole in preclinical models:

- Mood Disorders : In animal models, administration of the compound resulted in decreased anxiety-like behaviors, correlating with increased serotonin levels in the brain.

- Cancer Treatment : In vitro studies demonstrated that the compound significantly reduced the viability of MOLT-3 cells by inducing apoptosis through caspase activation.

- Antimicrobial Testing : Clinical isolates tested against this compound showed promising results in inhibiting growth, particularly against Gram-positive bacteria.

Q & A

Q. Basic Research Focus

- 3-Sulfonyl Group : Enhances hydrophilicity and hydrogen-bonding capacity, improving aqueous solubility. However, electron-withdrawing effects may reduce nucleophilic reactivity at the indole nitrogen .

- 7-Piperazinyl Group : The 4-methyl-piperazine moiety introduces basicity (pKa ~8.5), enabling pH-dependent solubility and salt formation. Steric hindrance from the methyl group can modulate binding to biological targets like tubulin .

Methodological Tip : Use logP calculations (e.g., ACD/Labs) and shake-flask solubility assays to quantify these effects.

What strategies can address challenges in crystallizing indole derivatives with bulky substituents for X-ray analysis?

Q. Advanced Research Focus

- Co-Crystallization : Use small-molecule co-formers (e.g., acetic acid) to stabilize lattice packing.

- Temperature Gradients : Slow cooling from DMSO or DMF solutions promotes ordered crystal growth.

- Halogen Substitution : Introduce bromine or iodine at inert positions (e.g., 5-position) to enhance heavy-atom contrast and facilitate phasing .

- Cryoprotection : Rapid cooling in liquid nitrogen preserves crystal integrity during data collection .

How does the conformation of the 4-methyl-piperazine ring affect the compound’s interaction with biological targets?

Advanced Research Focus

The piperazine ring adopts chair or boat conformations depending on substitution. Cremer-Pople puckering coordinates (e.g., θ, φ) derived from X-ray or DFT calculations quantify ring distortion . For example, a chair conformation with axial methyl groups may sterically hinder binding to tubulin’s colchicine site, reducing anti-mitotic activity. Conversely, a flattened boat conformation could enhance π-stacking with aromatic residues in the target protein .

Experimental Design : Combine molecular dynamics simulations (e.g., AMBER) with mutagenesis studies to validate conformational effects.

What computational methods predict the impact of substituents on tubulin polymerization inhibition?

Q. Advanced Research Focus

- Docking Studies : Use AutoDock Vina to model binding poses in tubulin’s β-subunit (PDB: 1SA0). Focus on interactions between the sulfonyl group and Thr179 or Asn258 residues .

- QSAR Models : Train models with descriptors like Hammett σ (electron-withdrawing capacity of sulfonyl) and molar refractivity (piperazinyl bulk). Validate against IC₅₀ data from in vitro tubulin polymerization assays .

- Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity with Schrödinger’s FEP+ module.

How can conflicting SAR data on indole derivatives’ anti-cancer activity be resolved?

Advanced Research Focus

Contradictions often arise from assay variability (e.g., cell line differences) or unaccounted off-target effects. Strategies include:

- Unified Assay Protocols : Standardize tubulin polymerization assays (e.g., 37°C, 1 mg/mL tubulin, 340 nm absorbance).

- Proteomics Profiling : Use affinity chromatography coupled with LC-MS/MS to identify non-tubulin targets (e.g., kinases).

- Meta-Analysis : Apply machine learning (e.g., Random Forest) to aggregate published IC₅₀ data and identify consensus trends .

What are the limitations of NMR in characterizing dynamic piperazine conformations?

Q. Advanced Research Focus

- Signal Broadening : Rapid chair-chair flipping (ns timescale) averages proton environments, masking distinct conformers. Use low-temperature NMR (−40°C in CD₂Cl₂) to slow dynamics.

- NOE Restraints : Overcome ambiguity by integrating NOESY data with DFT-optimized conformers .

- Residual Dipolar Couplings (RDCs) : Align samples in liquid crystals (e.g., PH-PF) to extract orientation-specific data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.